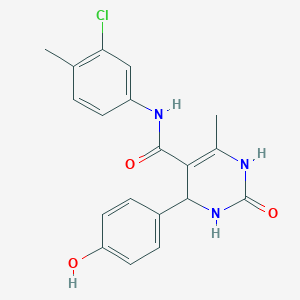
sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs.
Mechanism of Action
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) inhibits the activity of various enzymes by binding to their active sites. It forms a covalent bond with the amino acid residues present in the active site of the enzyme, thereby preventing the substrate from binding to the enzyme. This leads to the inhibition of enzyme activity and the disruption of various biological processes.
Biochemical and Physiological Effects:
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as protein kinases, proteases, and phosphatases. It has also been shown to inhibit the growth of various cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a widely used tool compound in scientific research. It has several advantages such as high potency, selectivity, and stability. It is also easy to synthesize and purify. However, it has certain limitations such as its potential toxicity and non-specific binding to other proteins and enzymes.
Future Directions
There are several future directions for the use of sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the mechanism of action of this compound on various enzymes and proteins. Furthermore, the use of this compound in the treatment of various diseases such as cancer, inflammation, and pain is also a promising direction for future research.
Conclusion:
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a widely used tool compound in scientific research. It has several advantages such as high potency, selectivity, and stability. It is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs. The future directions for the use of this compound in scientific research include the development of new drugs, the study of its mechanism of action, and its use in the treatment of various diseases.
Synthesis Methods
The synthesis of sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) involves the reaction of 4,4'-dihydroxybenzophenone with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate).
Scientific Research Applications
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is widely used in scientific research due to its unique properties. This compound is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs. It is used as a tool compound to inhibit the activity of various enzymes such as protein kinases, proteases, and phosphatases. It is also used to study the structure and function of various proteins and enzymes.
properties
IUPAC Name |
[4-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]sulfonylphenyl] 3,5-ditert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O6S/c1-39(2,3)29-21-27(22-30(25-29)40(4,5)6)37(43)47-33-13-17-35(18-14-33)49(45,46)36-19-15-34(16-20-36)48-38(44)28-23-31(41(7,8)9)26-32(24-28)42(10,11)12/h13-26H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWCJEWQJUQOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonyldibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159656.png)
![N-(4-fluorobenzyl)-3-{1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5159663.png)

![2-[benzyl(methyl)amino]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5159688.png)
![1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
![6-(2,4-dimethoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5159708.png)
![4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5159716.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![N'-[methoxy(phenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5159722.png)
![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)